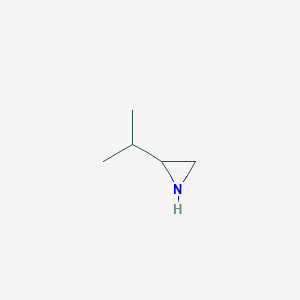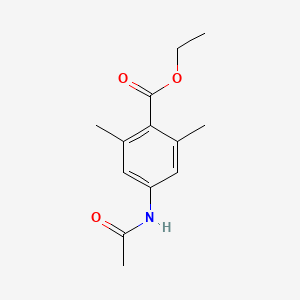
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 2,6-dimethylbenzoic acid, is first alkylated to introduce the ethyl ester group.
Acetylation: The intermediate product is then acetylated to introduce the acetylamino group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
科学研究应用
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a local anesthetic due to its structural similarity to other anesthetic compounds.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
相似化合物的比较
Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but lacks the acetylamino group.
Procaine: Another local anesthetic with a similar mechanism of action but different substituents on the benzene ring.
Tetracaine: A more potent local anesthetic with additional alkyl groups.
Uniqueness
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is unique due to the presence of both acetylamino and ethyl ester groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
属性
CAS 编号 |
5414-93-7 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
ethyl 4-acetamido-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-5-17-13(16)12-8(2)6-11(7-9(12)3)14-10(4)15/h6-7H,5H2,1-4H3,(H,14,15) |
InChI 键 |
JAMYNVNGMNMGRV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=C1C)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)


![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
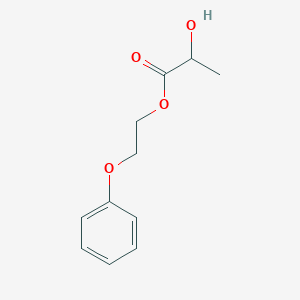

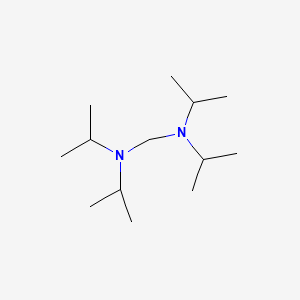
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
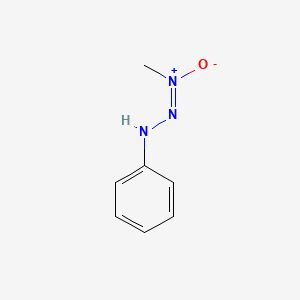
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
